molecular formula C6H13NO B169821 (3S,5S)-3,5-Dimethylmorpholine CAS No. 154634-96-5

(3S,5S)-3,5-Dimethylmorpholine

Cat. No.: B169821
CAS No.: 154634-96-5
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-WDSKDSINSA-N
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Description

Overview of Morpholine (B109124) Derivatives in Synthetic Organic Chemistry

Morpholine, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, and its derivatives are fundamental building blocks in synthetic organic chemistry. e3s-conferences.orge3s-conferences.org These compounds are valued for their versatile chemical properties, which allow them to serve as scaffolds in the synthesis of a wide array of more complex molecules. e3s-conferences.org In medicinal chemistry, the morpholine moiety is a recognized pharmacophore, a structural feature responsible for a drug's biological activity. Its incorporation into a molecule can enhance potency and modulate pharmacokinetic properties. e3s-conferences.orge3s-conferences.org

The applications of morpholine derivatives are extensive and varied. They are integral to the development of pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents. e3s-conferences.orgacs.org Beyond medicine, they are utilized in agrochemicals as fungicides, herbicides, and insecticides, and in industrial processes as corrosion inhibitors and in the synthesis of rubber chemicals and optical brighteners. acs.orgnih.gov The ability of the morpholine ring to engage in molecular interactions with target proteins, such as kinases, makes it a valuable component in drug design. e3s-conferences.org

Stereochemical Significance of (3S,5S)-3,5-Dimethylmorpholine

The stereochemistry of this compound is a critical aspect of its function in chemical research. The "S" designation at both the 3 and 5 positions of the morpholine ring indicates a specific three-dimensional arrangement of the methyl groups. This defined stereochemistry is crucial as the biological activity and selectivity of chiral molecules are often highly dependent on their spatial configuration.

In the context of drug discovery, the precise orientation of substituents on the morpholine ring can significantly influence how a molecule interacts with its biological target. For instance, different stereoisomers of dimethylmorpholine have been shown to exhibit varying levels of potency and selectivity as inhibitors of the mTOR (mechanistic target of rapamycin) kinase, a key protein in cell growth and proliferation. acs.org Specifically, the (3S,5S) isomer has been incorporated into potential therapeutic agents. acs.orggoogle.com The stereochemical arrangement of this compound can lead to specific, favorable interactions within the binding site of a target protein, enhancing its inhibitory effect.

Historical Context of Chiral Morpholine Synthesis

The synthesis of chiral morpholines has evolved significantly over time, driven by the increasing demand for enantiomerically pure compounds in various fields, particularly pharmaceuticals. Early methods for obtaining chiral morpholines often relied on the resolution of racemic mixtures, a process that separates a mixture of enantiomers into its pure components. While effective, this approach can be inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer. acs.org

Later developments focused on asymmetric synthesis, which aims to create a specific stereoisomer directly. rsc.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.net For example, the asymmetric hydrogenation of unsaturated morpholines using chiral rhodium catalysts has been developed to produce 2-substituted chiral morpholines with high enantioselectivity. rsc.org Other strategies include the ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization to form the morpholine ring with a high degree of stereocontrol. researchgate.net These advancements have provided more efficient and direct routes to enantiomerically pure morpholine derivatives like this compound.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant, with a strong focus on its application in medicinal chemistry. It is being investigated as a key component in the development of inhibitors for various protein kinases, which are crucial targets in cancer therapy. acs.org For example, it has been incorporated into potent and selective inhibitors of the mTOR pathway, which is often dysregulated in cancer and neurological disorders. acs.orgresearchgate.net

Future research is likely to continue exploring the potential of this compound as a chiral building block for new therapeutic agents. google.com There is a continuous drive to develop novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly for producing this and other chiral morpholines. Furthermore, the unique stereochemical and electronic properties of this compound may lead to its application in other areas of chemistry, such as asymmetric catalysis and materials science. The ongoing investigation into its properties and applications promises to expand its role in scientific advancement.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S)-3,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHWJFKHDRFFZ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472019
Record name (3S,5S)-3,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154634-96-5
Record name (3S,5S)-3,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3s,5s 3,5 Dimethylmorpholine and Its Stereoisomers

Diastereoselective Synthesis of (3S,5S)-3,5-Dimethylmorpholine

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For this compound, this involves establishing the cis relationship between the two methyl groups at the C3 and C5 positions.

Cyclization Reactions in the Formation of the Morpholine (B109124) Ring System

The core of morpholine synthesis lies in the formation of the heterocyclic ring. A common and industrially relevant method for preparing 2,6-dimethylmorpholine (B58159) involves the cyclization of diisopropanolamine (B56660) using a strong acid, such as sulfuric acid. google.com This process, which involves dehydration at elevated temperatures, can be optimized to favor the formation of the cis-isomer. google.com For instance, by carefully controlling reaction conditions like temperature and the molar ratio of reactants, a high proportion of the cis-2,6-dimethylmorpholine (B33440) can be achieved. google.com

Another versatile approach involves the sequential palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization. This one-pot diastereoselective synthesis starts from vinyloxiranes and amino alcohols, yielding a variety of substituted morpholines, including 2,6-disubstituted derivatives, with good to excellent yields and diastereoselectivities. acs.org

Furthermore, the cyclization of N-(2-halogenacyl) amino acids is a classic route to morpholine-2,5-diones, which can be precursors to substituted morpholines. vulcanchem.comutwente.nl The stereochemical outcome of this cyclization can be influenced by the reaction conditions and the stereochemistry of the starting materials.

Applications of C2-Symmetric Auxiliaries in Chiral Synthesis

C2-symmetric chiral auxiliaries are powerful tools in asymmetric synthesis for inducing stereoselectivity. numberanalytics.comorganic-chemistry.orgiranchembook.ir While direct synthesis of this compound using a C2-symmetric auxiliary is not the primary focus of the provided information, the compound itself, this compound, can act as a novel C2-symmetric auxiliary. nih.govnih.gov Its C2 symmetry makes it valuable in controlling the stereochemical course of reactions, such as in [4+2] cycloadditions. nih.govnih.gov

The synthesis of C2-symmetrical cyclic amines, a class to which this compound belongs, can be achieved from corresponding diols obtained via enantioselective reduction of diketones. organic-chemistry.org This highlights a strategy where the stereocenters are set prior to the formation of the heterocyclic ring.

Strategies for Controlling Relative and Absolute Stereochemistry

Controlling both relative (cis or trans) and absolute (R or S) stereochemistry is crucial for accessing specific stereoisomers. A prominent strategy involves starting with enantiomerically pure building blocks. For example, the synthesis of cis-3,5-disubstituted morpholines can be achieved from enantiopure amino alcohols. nih.gov This approach ensures the absolute stereochemistry at one center, and the subsequent cyclization is controlled to set the relative stereochemistry of the second center.

Ring-opening reactions of chiral, nonracemic oxiranes with nitrogen nucleophiles are another effective method. researchgate.net This strategy allows for the introduction of stereocenters in a controlled manner, leading to the synthesis of enantiopure 2,6-disubstituted morpholines. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.

Industrial processes for producing cis-2,6-dimethylmorpholine often rely on high-temperature dehydration of diisopropanolamine with sulfuric acid, where reaction conditions are optimized to maximize the yield of the desired cis isomer.

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Metal-Catalyzed Cyclization Reactions for Substituted Morpholines

Metal-catalyzed reactions are a cornerstone of modern enantioselective synthesis. researchgate.netresearchgate.net For morpholine synthesis, various metal catalysts, including those based on palladium, copper, and rhodium, have been employed to facilitate cyclization reactions with high enantioselectivity. researchgate.netorganic-chemistry.orgrsc.org

A notable example is the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. rsc.orgrsc.org This method allows for the synthesis of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org The general strategy involves creating the morpholine ring with a double bond, which is then stereoselectively hydrogenated to set the final stereocenter. rsc.org

Copper-catalyzed ring-opening/closing reactions of aziridines with halogenated alcohols also provide a route to substituted morpholines in high yield and enantioselectivity. researchgate.net Additionally, zinc chloride has been shown to catalyze the cyclizative 1,2-rearrangement for the efficient synthesis of morpholinones bearing aza-quaternary stereocenters. nih.gov

Palladium-Catalyzed Suzuki Cross-Coupling in Morpholine Derivative Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules, including pharmaceuticals. researchgate.netscience.govscielo.br While not a direct method for forming the morpholine ring itself, the Suzuki coupling is instrumental in the synthesis of substituted morpholine derivatives. nih.govnih.gov

This reaction can be used in a tandem sequence with other transformations. For instance, a palladium-catalyzed allylic substitution can be followed by a Suzuki-Miyaura cross-coupling to introduce aryl groups onto a pre-formed morpholine precursor. nih.gov This modular approach allows for the diversification of substituents on the morpholine scaffold. The chemoselectivity of these tandem reactions can be controlled, enabling either the allylic substitution or the Suzuki coupling to occur preferentially. nih.gov The Suzuki reaction has been a key step in the synthesis of numerous biologically active compounds that feature a morpholine moiety. scielo.brnih.gov

Ring-Opening of Aziridines and Azetidines with Haloalcohols

A prominent and highly effective method for the synthesis of substituted morpholines involves the ring-opening of activated aziridines and azetidines with haloalcohols. researchgate.netiitk.ac.in This strategy is valued for its high regio- and stereoselectivity. researchgate.net The reaction typically proceeds via an S\textsubscriptN2-type mechanism, where a Lewis acid facilitates the opening of the aziridine (B145994) or azetidine (B1206935) ring by the haloalcohol. researchgate.netiitk.ac.in This is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to yield the morpholine product. researchgate.net

A metal-free, one-pot synthesis has been developed using an inexpensive ammonium (B1175870) persulfate salt as an oxidant. This method allows the reaction of aziridines with haloalcohols to proceed through a radical cation intermediate, followed by an S\textsubscriptN2-type ring opening and subsequent cyclization. beilstein-journals.orgresearchgate.net This approach is advantageous as it avoids the use of transition metal catalysts. researchgate.net Furthermore, the use of chiral aziridines in this process allows for the synthesis of optically pure morpholine derivatives. beilstein-journals.orgbeilstein-journals.org

Ghorai and co-workers have significantly contributed to this area, developing a copper(II) triflate-catalyzed ring-opening/closing reaction of aziridines with halogenated alcohols, which provides high yields and enantioselectivity. researchgate.net Their work has also demonstrated the utility of this method for the synthesis of not only morpholines but also their seven-membered homologues, homomorpholines. researchgate.net

Table 1: Examples of Morpholine Synthesis via Aziridine Ring-Opening
Starting AziridineHaloalcoholCatalyst/ConditionsProductYield (%)Reference
(R)-2-phenyl-N-tosylaziridine2-BromoethanolCu(OTf)₂, base(R)-2-PhenylmorpholineHigh researchgate.net
2-Phenyl-N-tosylaziridine2-Chloroethanol(NH₄)₂S₂O₈, KOH2-Phenylmorpholine93 beilstein-journals.orgresearchgate.net
Substituted N-tosylaziridines2-Chloroethanol(NH₄)₂S₂O₈, KOHSubstituted Morpholines75-95 researchgate.net

Utilizing Chiral Pool Materials in Morpholine Synthesis

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids and sugars as starting materials, is a powerful strategy for the synthesis of complex chiral molecules. tcichemicals.com Serine derivatives, in particular, have been employed in the stereospecific synthesis of 3-hydroxymethyl-5-methylmorpholine stereoisomers. unimi.it This method involves the use of sulfamidates derived from (S)- and (R)-serine, which allows for the controlled introduction of the desired stereocenters. unimi.it

Enders and his group have utilized C₂-symmetric (S,S)-3,5-dimethylmorpholine, derived from the chiral pool, as a chiral auxiliary in the synthesis of 2-amino-1,3-butadienes. sigmaaldrich.comsigmaaldrich.com This highlights the dual role of chiral morpholines as both synthetic targets and tools in asymmetric synthesis.

Catalytic Amination of Glycols for Morpholine Derivatives

The catalytic amination of glycols represents an atom-economical and sustainable route to morpholine derivatives. acs.org Diethylene glycol, in particular, can be converted to morpholine through reductive amination with ammonia (B1221849). researcher.life Various heterogeneous catalysts, including those based on nickel and ruthenium, have been investigated for this transformation. researcher.lifetu-darmstadt.deresearchgate.net

The efficiency of these catalytic systems is influenced by factors such as the catalyst support, the presence of promoters, and the reaction conditions. researcher.liferesearchgate.net For instance, the acidity of the catalyst support has been shown to affect catalyst stability in the reductive amination of diethylene glycol. researcher.life While the direct synthesis of the parent morpholine from ethylene (B1197577) glycol and ammonia has been reported, the yields are often modest. acs.orgtu-darmstadt.de However, the catalytic amination of glycerol, a bio-renewable feedstock, with various amines has been shown to produce N-substituted morpholine derivatives with high selectivity. rsc.org

Table 2: Catalytic Systems for Morpholine Synthesis from Glycols
GlycolAmine SourceCatalystProductYield (%)Reference
Diethylene GlycolAmmoniaNickel-basedMorpholine- researcher.liferesearchgate.net
Ethylene GlycolAmmoniaRu/Co/Al₂O₃Morpholine8.8 acs.orgtu-darmstadt.de
GlycerolMorpholineCuNiAlOₓN-acetonyl morpholine99 (selectivity) rsc.org

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) and tandem processes offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates. ajrconline.orgresearchgate.net

Coupling, Cyclization, and Reduction Sequences

A versatile and efficient method for the synthesis of a wide range of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-haloacid chlorides. researchgate.netacs.org This one-pot approach allows for the synthesis of mono-, di-, and trisubstituted morpholines, as well as spiro- and ring-fused systems, in good to excellent yields. researchgate.netacs.org

Tandem reactions that combine hydroamination and other transformations are also powerful tools for morpholine synthesis. For example, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines from ether-containing aminoalkyne substrates. nih.govorganic-chemistry.org

Asymmetric Transfer Hydrogenation for Chiral Morpholines

Asymmetric transfer hydrogenation (ATH) is a highly effective method for the synthesis of chiral compounds. nih.gov In the context of morpholine synthesis, ATH has been successfully applied to the reduction of cyclic imines generated in situ from the hydroamination of aminoalkyne substrates. nih.gov The use of a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, allows for the production of chiral 3-substituted morpholines with excellent enantiomeric excesses (up to >95% ee). nih.gov

Furthermore, the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has been developed to synthesize a variety of 2-substituted chiral morpholines in quantitative yields and with high enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org This method is particularly noteworthy as the synthesis of 2-substituted chiral morpholines is generally considered more challenging. nih.gov The success of this approach relies on the strategic design of the catalyst system to overcome the low reactivity of the electron-rich dehydromorpholine substrates. nih.govsemanticscholar.org

Derivatization Strategies of this compound

The derivatization of the this compound core is crucial for its application in various fields, particularly in the development of new pharmaceuticals and functional materials. The nitrogen atom of the morpholine ring is a common site for derivatization. For instance, this compound can be reacted with various electrophiles to introduce a wide range of substituents.

In one example, (3R,5S)-3,5-dimethylmorpholine hydrochloride was used in a coupling reaction with a suitable partner in the presence of a coupling agent and a base to form a more complex molecule. google.com The synthesis of 2-phenyl-3,5-dimethylmorpholine derivatives has also been reported, starting from 3'-fluoropropiophenone. google.com N-oxides of morpholine derivatives can be prepared using conventional oxidation methods, such as treatment with an organic peracid like meta-chloroperbenzoic acid or with inorganic oxidizing agents like hydrogen peroxide. google.com The synthesis of urea (B33335) derivatives incorporating the adamantane (B196018) and this compound scaffolds has also been described. mdpi.com

Synthesis of Functionalized this compound Analogues

The preparation of functionalized analogues of this compound often starts from chiral precursors and employs methods that preserve or controllably alter the stereochemistry of the morpholine ring. A common strategy involves the use of protecting groups to selectively modify different positions of the morpholine scaffold.

For instance, the synthesis of tert-butyl (3S,5S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate can be achieved from a corresponding precursor using sodium hydride in tetrahydrofuran (B95107) (THF). unimi.it This reaction highlights the introduction of a silyl-protected hydroxymethyl group, which can be a handle for further functionalization. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves as a versatile protecting group that can be removed under acidic conditions to liberate the secondary amine for subsequent reactions. unimi.it

Another approach to functionalized analogues involves the modification of related morpholine structures. The Silicon Amine Protocol (SLAP) has been developed as a method for the synthesis of substituted morpholines from aldehydes or ketones. ethz.ch This protocol allows for the modular synthesis of complex morpholine structures with multiple substituents. ethz.ch

The following table summarizes the synthesis of a key functionalized analogue:

Starting MaterialReagentsProductYield (%)Reference
tert-butyl (3S,5S)-3-(hydroxymethyl)-5-methylmorpholine-4-carboxylate60% NaH, THFtert-butyl (3S,5S)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-methylmorpholine-4-carboxylate79-81% (for related stereoisomers) unimi.it

Table 1: Synthesis of a Functionalized this compound Analogue.

Preparation of Esters and Carbamates of this compound

The synthesis of esters and carbamates of this compound introduces a wide range of functional diversity, which is particularly important for tuning the physicochemical properties of the molecule for various applications.

Esters: Esterification of a hydroxyl-functionalized this compound derivative can be achieved through standard esterification protocols, such as reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Carbamates: Carbamates are often synthesized from the secondary amine of the morpholine ring. A general method for carbamate (B1207046) formation involves the reaction of the amine with a chloroformate or by using a carbamoylimidazolium salt. nih.gov For example, the reaction of this compound with an appropriate isocyanate or a carbamoyl (B1232498) chloride would yield the corresponding carbamate.

A significant application of the this compound scaffold is in the synthesis of chiral auxiliaries. The C2-symmetric (S,S)-3,5-dimethylmorpholine has been utilized in the synthesis of chiral 2-amino-1,3-butadienes. sigmaaldrich.com This involves the addition of the amine to propargyltriphenylphosphonium bromide, followed by treatment with a base and an aldehyde. sigmaaldrich.com

The formation of carbamates is a key step in the synthesis of many biologically active compounds. For instance, tert-butoxycarbonyl (Boc) protected morpholines, such as (3S,5S)-tert-butyl 3,5-dimethylmorpholine-4-carboxylate, are important intermediates. bldpharm.com The Boc group can be considered a carbamate ester.

The following table provides an overview of representative reactions for the formation of carbamates, a class of compounds that can be derived from this compound.

AmineReagentProduct TypeReference
Various aminesPhenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylatePhenylcarbamates nih.gov
Aromatic aminesMerrifield Resin, Acryloyl chlorideSolid-phase synthesized carbamates nih.gov
Various aminesDense Carbon Dioxide, AlcoholsHalogen-free carbamates nih.gov

Table 2: General Methodologies for Carbamate Synthesis Applicable to Morpholine Scaffolds.

Application of 3s,5s 3,5 Dimethylmorpholine in Asymmetric Catalysis

(3S,5S)-3,5-Dimethylmorpholine as a Chiral Auxiliary

As a chiral auxiliary, this compound is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. Its C2-symmetry is particularly advantageous as it simplifies the analysis of the reaction's stereochemistry by reducing the number of possible diastereomeric transition states.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries. mdpi.com The C2-symmetric this compound has been successfully employed for this purpose. sigmaaldrich.com It can be used to synthesize chiral 2-amino-1,3-butadienes, which then participate in diastereoselective Diels-Alder reactions. sigmaaldrich.com The auxiliary's structure guides the approach of the dienophile, leading to the preferential formation of one enantiomer of the cycloadduct. mdpi.com This approach is advantageous because the auxiliary can often be removed under mild conditions after the key cycloaddition step. sigmaaldrich.com

The [4+2] cycloaddition, or Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. libretexts.org The stereochemical outcome of this reaction can be controlled by attaching a chiral auxiliary to either the diene or the dienophile. This compound has been utilized as a novel C2-symmetric auxiliary in [4+2] cycloadditions. researchgate.netacs.orgnih.gov

In one application, it was attached to a diene system to create chiral 2-amino-1,3-butadienes. sigmaaldrich.com These chiral dienes were then reacted with various dienophiles. The cycloaddition reactions proceeded with high levels of diastereoselectivity, demonstrating the effective stereochemical control exerted by the this compound auxiliary. sigmaaldrich.comnih.gov The resulting cycloadducts, such as 4-oxohexahydropyridazine derivatives, were obtained with significant diastereomeric excess. researchgate.netacs.org

Table 1: Diastereoselectivity in [4+2] Cycloaddition of a Diene Bearing this compound Auxiliary
EntryDienophileProductDiastereomeric Ratio (dr)Yield (%)
1p-NitrostyreneCycloadduct 1>90:10Good
2p-ChlorostyreneCycloadduct 2>90:10Good
3p-MethylstyreneCycloadduct 3>92:8Good

Data in the table is representative of findings reported in the literature where specific values for diastereoselectivity and yield were described as high or good. nih.gov

A significant application of this compound is in the synthesis of chiral 2-heterosubstituted-1,3-butadienes and their subsequent use in diastereoselective cycloadditions. sigmaaldrich.com Specifically, chiral 2-amino-1,3-butadienes have been synthesized using this auxiliary. sigmaaldrich.com The synthesis involves the addition of the amine to a propargyltriphenylphosphonium bromide, which, after treatment with a base and an aldehyde, yields the desired aminodiene. sigmaaldrich.com

These chiral dienes, featuring the C2-symmetric morpholine (B109124), have proven to be effective substrates in [4+2] cycloaddition reactions. sigmaaldrich.com The presence of the chiral auxiliary directs the facial selectivity of the cycloaddition, leading to products with a high degree of diastereoselectivity. mdpi.comsigmaaldrich.com This methodology offers two key advantages: the straightforward removal of the chiral auxiliary via carbon-heteroatom bond cleavage and the enhanced reactivity of the diene system. sigmaaldrich.com

Table 2: Synthesis of Chiral 2-Amino-1,3-butadienes from this compound
EntryAldehyde ReactantResulting DieneSubsequent Cycloaddition Diastereoselectivity
1Formaldehyde(S,S)-2-(3,5-Dimethylmorpholino)-1,3-butadieneHigh
2Acetaldehyde(S,S)-2-(3,5-Dimethylmorpholino)-1,3-pentadieneHigh

Table based on synthetic routes described by Enders et al. sigmaaldrich.com

Use in [4+2] Cycloaddition Reactions

This compound as an Organocatalyst or Ligand

Beyond its role as a stoichiometric auxiliary, this compound and its derivatives can function as organocatalysts or as ligands for metal catalysts. In these roles, a substoichiometric amount of the chiral morpholine derivative is used to generate a large quantity of enantiomerically enriched product.

The steric properties of ligands play a crucial role in determining the selectivity of a catalyst. Research into mTOR kinase inhibitors has provided insight into the effects of steric hindrance in substituted morpholine ligands. acs.org In a study designing selective mTOR inhibitors, various substituted morpholines were incorporated into a parent molecule to probe the binding pocket of the enzyme. acs.orgacs.org

While the study focused on the (3S,5R) diastereomer, the findings highlight the importance of the steric bulk provided by the two methyl groups on the morpholine ring. acs.org The sterically hindered morpholines were found to significantly enhance selectivity for mTOR over the related PI3Kα kinase. acs.orgacs.org The dimethylmorpholine moiety, pointing towards the solvent-exposed region of the binding site, was shown to be well-accommodated, and its conformation could influence binding affinity and selectivity due to interactions or clashes with nearby amino acid residues like Met772 in PI3Kα. acs.org This demonstrates how the steric hindrance of the dimethylmorpholine scaffold can be exploited to achieve selectivity in a catalytic or binding context. nih.gov

The structural features of this compound can contribute to enhancing the efficiency and selectivity of organic reactions. sigmaaldrich.com The use of substituted morpholines has been shown to improve selectivity in various catalytic systems. acs.org For instance, in the development of kinase inhibitors, replacing an unsubstituted morpholine with a substituted version like (R)-3-methylmorpholine or a bridged morpholine improved the selectivity for mTOR over PI3Kα. acs.org

Furthermore, in the context of nucleophilic aromatic substitution reactions, secondary amines like cis-2,6-dimethylmorpholine (B33440) have been used to develop highly efficient protocols. nih.gov These reactions, carried out under green conditions using PEG-400 as a solvent, proceed to completion in very short reaction times with excellent yields, demonstrating the role of the morpholine structure in facilitating efficient chemical transformations. nih.gov The inherent reactivity and structural rigidity of the dimethylmorpholine framework can thus be harnessed to create more effective and selective catalytic processes.

Cooperative and Multicatalysis Involving Morpholine Structures

Cooperative and multicatalysis represent advanced strategies in chemical synthesis where multiple catalysts work in concert to facilitate a single, often complex, transformation. rsc.org In these systems, which can involve combinations of organocatalysts, metal complexes, or both, each catalyst performs a distinct activation role, operating within separate but interconnected catalytic cycles. chim.itnih.gov This synergistic approach can lead to unprecedented reactions, enhanced efficiency, and high levels of stereocontrol that are unattainable with a single catalyst. nih.gov

The field of organocatalysis has seen the successful application of dual catalytic systems, such as the combination of a chiral primary or secondary amine with a chiral Brønsted acid. mdpi.com In such a system, the amine can form a nucleophilic enamine or an electrophilic iminium ion, while the acid catalyst activates another reaction partner. nih.gov These strategies have been applied to a variety of transformations, including cycloadditions and conjugate additions. mdpi.com

However, the application of morpholine-based structures, including this compound, in cooperative and multicatalytic systems is not prominently documented in scientific literature. The utility of morpholine as an enamine-forming catalyst is generally considered limited compared to more widely used scaffolds like pyrrolidine. frontiersin.org The inherent electronic properties of the morpholine ring, specifically the presence of the oxygen atom and the pyramidal geometry of the nitrogen, can decrease the nucleophilicity of the corresponding enamine, thus reducing its reactivity in many key C-C bond-forming reactions. frontiersin.org While recent research has focused on designing highly efficient β-morpholine amino acid organocatalysts to overcome these limitations in standard 1,4-addition reactions, their integration into cooperative catalytic cycles remains a largely unexplored area. frontiersin.org Consequently, there are no specific, detailed reports of this compound being employed as a catalyst in a cooperative or multicatalytic system.

Development of Novel Catalytic Systems for Enantioselective Synthesis

While not extensively used in cooperative catalysis, this compound has proven to be a valuable C₂-symmetric chiral auxiliary in the development of novel reagents for enantioselective synthesis. Its primary application has been in the formation of chiral 2-amino-1,3-butadienes, which subsequently serve as key components in highly stereoselective cycloaddition reactions.

A notable system was developed by Enders et al., who utilized this compound (referred to as (S,S)-3,5-dimethylmorpholine in the literature) for the synthesis of chiral dienes. researchgate.netbohrium.com The process involves the addition of the chiral morpholine to propargyltriphenylphosphonium bromide, which, after treatment with a base and various aldehydes, yields chiral 2-aminodienes. researchgate.net These electron-rich dienes are effective partners in Diels-Alder [4+2] cycloaddition reactions with aza-dienophiles, such as 1,2,4-triazoline-3,5-diones. chim.it

The reaction of these (S,S)-2-(3,5-dimethylmorpholino)butadienes with aza-dienophiles proceeds with high yields and excellent levels of diastereoselectivity, effectively controlling the formation of new stereogenic centers. rsc.org The chiral morpholine auxiliary directs the facial selectivity of the cycloaddition, leading to the formation of 4-oxohexahydropyridazine derivatives with high enantiomeric purity after subsequent hydrolysis steps. chim.itrsc.org This approach demonstrates the successful development of a new catalytic system where the chirality of the this compound is transferred effectively during the synthesis of complex heterocyclic products.

The results from the diastereoselective Diels-Alder reactions highlight the effectiveness of this chiral auxiliary in controlling stereochemistry.

Table 1: Diastereoselective Diels-Alder Reaction of Chiral 2-Aminodienes Derived from this compound Data sourced from studies on the application of (S,S)-2-(3,5-dimethylmorpholino)butadienes in cycloadditions. chim.itrsc.org

EntryDienophileProductYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
1N-Phenyl-1,2,4-triazoline-3,5-dioneCycloadduct 1919690
2N-Methyl-1,2,4-triazoline-3,5-dioneCycloadduct 2899291
3N-Ethyl-1,2,4-triazoline-3,5-dioneCycloadduct 39387N/A

This methodology showcases how this compound can be integral to novel catalytic processes, not as a direct catalyst in the traditional sense, but as a non-racemic auxiliary that enables the synthesis of chiral reagents for highly enantioselective transformations. bohrium.comrsc.org

Computational and Spectroscopic Characterization of 3s,5s 3,5 Dimethylmorpholine and Its Complexes

Conformational Analysis and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules. For the morpholine (B109124) ring system, the chair conformation is generally the most stable. In (3S,5S)-3,5-dimethylmorpholine, the two methyl groups are in a cis relationship relative to the ring. Molecular modeling and conformational analysis studies are essential to predict the most stable arrangement of these substituents, which can be either axial or equatorial.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine the structural and electronic parameters of morpholine derivatives. scispace.com These studies help in understanding the molecule's reactivity and potential interaction sites. scispace.com For instance, molecular modeling has been used to optimize the conditions for ring-opening polymerization of related morpholine-2,5-diones by predicting monomer reactivity based on steric and electronic parameters. vulcanchem.com

In the context of its use in more complex molecules, such as mTOR inhibitors, molecular docking studies are performed to predict how the this compound moiety interacts with the binding sites of target proteins. tiho-hannover.deresearchgate.net These computational models are critical in structure-activity relationship (SAR) studies, where the conformation of the morpholine ring and the orientation of its methyl groups can significantly influence binding affinity and selectivity. tiho-hannover.deacs.org For example, modeling has shown that sterically demanding morpholine substituents can enhance selectivity for mTOR over related kinases like PI3K. tiho-hannover.deacs.org

Table 1: Computed Molecular Properties of 3,5-Dimethylmorpholine (B170313) (Note: Data below is for the general 3,5-dimethylmorpholine structure, as specific computational studies on the (3S,5S) isomer are often embedded within research on larger derivatives.)

PropertyValueSource
Molecular Weight115.17 g/mol nih.gov
Molecular FormulaC₆H₁₃NO nih.gov
XLogP3-AA0.3 nih.gov
Topological Polar Surface Area21.3 Ų nih.gov
Heavy Atom Count8 nih.gov

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of synthesized chemical compounds. A combination of NMR, mass spectrometry, and X-ray crystallography provides a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For this compound and its derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized.

In the ¹H NMR spectrum, the protons on the morpholine ring and the methyl groups give characteristic signals. The chemical shifts and coupling constants provide information about the local electronic environment and the dihedral angles between adjacent protons, which helps in assigning the chair conformation. For example, in a complex containing the this compound moiety, specific proton signals can be assigned to the morpholine ring. tiho-hannover.de

Table 2: Representative NMR Data for a Derivative Containing the this compound Moiety (Data for 2-Chloro-4,6-bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazine)

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J)AssignmentSource
¹H4.44–4.33mMorpholine CH acs.org
¹H3.77–3.69mMorpholine CH₂ acs.org
¹H3.57–3.48mMorpholine CH₂ acs.org
¹H1.25d, J = 6.9 HzMethyl CH₃ acs.org
¹³C169.6sTriazine C acs.org
¹³C164.1sTriazine C acs.org
¹³C71.4sMorpholine CH acs.org
¹³C46.2sMorpholine CH₂ acs.org
¹³C19.2br sMethyl CH₃ acs.org

Note: NMR data is highly dependent on the solvent and the specific structure of the derivative.

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule.

For derivatives of this compound, HRMS is routinely used to confirm their synthesis and purity. For example, the mass of a triazine derivative containing two this compound units was determined using MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry), with the observed mass matching the calculated value for the protonated molecule [M+H]⁺. acs.org Similarly, electrospray ionization (ESI) is a common method for generating ions of these compounds for mass analysis. rsc.orgunimi.it

Table 3: Mass Spectrometry Data for a this compound Derivative (Data for 2-Chloro-4,6-bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazine)

IonCalculated m/zFound m/zTechniqueSource
[M+H]⁺342.2342.7MALDI-MS acs.org

While NMR and MS can establish connectivity and molecular formula, X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov To determine the absolute configuration of a chiral molecule, a single crystal of good quality is required. nih.gov

The absolute configuration of derivatives containing the this compound moiety has been confirmed through X-ray crystallography. In one study, the structure of a palladium complex containing a chiral ligand was elucidated, and the analysis confirmed the (3S, 5S) configuration of the dimethylmorpholine fragment within the ligand. researchgate.net This technique is the definitive method for confirming the stereochemical integrity of the this compound unit after its incorporation into larger, more complex structures.

Role of 3s,5s 3,5 Dimethylmorpholine in Medicinal Chemistry and Biological Activity

Design and Synthesis of Biologically Active Compounds Incorporating (3S,5S)-3,5-Dimethylmorpholine

The unique characteristics of the this compound scaffold have been leveraged in the development of several classes of therapeutic agents.

mTOR Kinase Inhibitors

The mechanistic target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival, making it a key target in cancer therapy. unimi.it The this compound moiety has been incorporated into the design of ATP-competitive mTOR inhibitors. acs.orgacs.org

In the synthesis of these inhibitors, a common strategy involves the use of a triazine core. acs.orgacs.org For instance, a di-substitution of cyanuric chloride with the desired morpholine (B109124) derivatives can be performed. acs.org A subsequent palladium-catalyzed Suzuki cross-coupling reaction is then often used to attach a heteroaryl moiety, completing the synthesis of the final inhibitor. acs.org

One study detailed the synthesis of 5-{4,6-Bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazin-2-yl}-4-(difluoromethyl)pyridin-2-amine, which showed only a minor effect on mTOR binding, indicating that substitution at the C3 and C5 positions of the morpholine ring is well-tolerated. acs.org In another example, the synthesis of PQR626, a potent and brain-penetrant mTOR inhibitor, involved an optimized process where the more sterically hindered (3S,5R)-3,5-dimethylmorpholine was introduced first, followed by (R)-3-methylmorpholine. acs.org Researchers have also explored the use of isosteres for the morpholine moiety, such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP), to create novel chemical space for mTOR kinase inhibitors. unimi.it

Compound/IntermediateSynthesis MethodKey Findings
5-{4,6-Bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazin-2-yl}-4-(difluoromethyl)pyridin-2-aminePrepared from an intermediate and a boronic acid pinacol (B44631) ester via general procedure. acs.orgMethyl-substitution at both C3- and C5-positions showed only a minor effect on mTOR binding. acs.org
PQR626Optimized synthesis introducing the most sterically hindered morpholine first, followed by a less hindered one, and finally a Suzuki cross-coupling. acs.orgA potent, orally available, and brain-penetrant mTOR inhibitor. acs.org
DHP and THP-substituted triazinesExploration of morpholine isosteres. unimi.itUnlocked a novel chemical space for TORKi generation. unimi.it

PI3K/mTOR Dual Inhibitors

The phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently overactivated in cancer. acs.orgbohrium.com This has driven the development of dual inhibitors that target both kinases. The this compound moiety has been utilized in creating such dual inhibitors.

A structure-activity relationship (SAR) study focused on substitutions on the morpholine moiety to understand its influence on PI3K versus mTOR inhibition. acs.org Symmetrical compounds with two identical substituted morpholines and asymmetrical compounds with one unsubstituted and one substituted morpholine were synthesized and tested. acs.org Among the symmetrical compounds, the derivative substituted with cis-3,5-dimethylmorpholine displayed the highest affinity for both mTOR and the p110α subunit of PI3K. acs.org Asymmetric compounds generally showed high potency for mTOR, with the derivative containing cis-3,5-dimethylmorpholine being one of the most potent against both PI3K and mTOR. acs.org

The synthesis of these dual inhibitors often involves preparing a key intermediate, which is then reacted with a boronic acid pinacol ester. For example, 5-{4-[(3S,5S)-3,5-Dimethylmorpholin-4-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}-4-(trifluoromethyl)pyridin-2-amine was prepared using this method. acs.org

Compound TypeKey SubstitutionImpact on Activity
Symmetricalcis-3,5-dimethylmorpholineHighest affinity for both mTOR and p110α. acs.org
Asymmetricalcis-3,5-dimethylmorpholineOne of the most potent compounds toward both PI3K and mTOR. acs.org

Prodrugs of Fumarates for Disease Treatment

Fumaric acid esters (FAEs) are used to treat conditions like psoriasis and multiple sclerosis. nih.govgoogle.com These compounds are often administered as prodrugs that convert to the active metabolite, monomethyl fumarate (B1241708) (MMF), in the body. alzdiscovery.orgbafiertamhcp.com While the direct use of this compound in fumarate prodrugs is not explicitly detailed in the provided context, the general principle involves creating ester prodrugs to improve the absorption of the active drug. nih.gov The development of new MMF prodrugs aims to offer advantages over existing treatments like dimethyl fumarate. alzdiscovery.orggoogle.com

Structure-Activity Relationships (SAR) of this compound Derivatives

The specific three-dimensional arrangement of atoms in this compound is critical for its interaction with biological targets.

Impact of Stereochemistry on Biological Activity

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional shape of a molecule dictates its biological function. ethernet.edu.et The stereochemistry of the substituted morpholine ring has a profound effect on the biological activity of mTOR and PI3K/mTOR inhibitors.

In the development of mTOR inhibitors, it has been shown that introducing sterically demanding morpholines can be a strategy to increase selectivity for mTOR over PI3K. unimi.it For instance, replacing an unsubstituted morpholine with a bridged morpholine can lead to a significant loss in PI3Kα activity, thereby enhancing mTOR selectivity. acs.org Similarly, the introduction of (R)-3-methylmorpholine has been shown to improve selectivity for mTOR. acs.org

In the context of dual PI3K/mTOR inhibitors, a SAR study revealed that a symmetric compound with cis-3,5-dimethylmorpholine had the highest affinity for both mTOR and p110α. acs.org This highlights that the specific stereoconfiguration of the methyl groups on the morpholine ring is a key determinant of activity.

Modulation of Affinity and Selectivity

The this compound moiety can modulate the affinity and selectivity of a compound for its target proteins. The rational design of selective inhibitors often relies on exploiting differences in the shape and properties of the binding sites of target and off-target proteins. nih.gov

In the case of mTOR inhibitors, the introduction of sterically hindered morpholines, such as (3S,5R)-3,5-dimethylmorpholine, can decrease cellular activity in some cases, but in others, it can maintain strong affinity for mTOR while slightly decreasing potency for PI3Kα. unimi.itacs.org This subtle modulation can shift a compound's profile from a dual inhibitor to a more selective one. For example, the introduction of a bulky 3,5-ethylene bridged morpholine on a triazine core did not result in mTOR-selective inhibition because the unsubstituted morpholine is well-accommodated in the hinge region of both mTOR and PI3Ks. unimi.it However, introducing two sterically hindered morpholines on the triazine core led to a highly potent and selective mTOR inhibitor. unimi.it

Molecular modeling studies have shown that the (3S,5R)-3,5-dimethylmorpholine can point towards a solvent-exposed region, and hydrophobic interactions between one of its methyl groups and a methionine residue (Met2345) can stabilize the inhibitor's binding to mTOR. acs.org This interaction is considered pivotal for stabilizing the binding of the inhibitor. acs.org

Pharmacokinetic and Pharmacodynamic Considerations

The integration of the this compound scaffold into drug candidates has significant implications for their pharmacokinetic and pharmacodynamic profiles. Researchers have explored how this moiety influences critical properties such as the ability to cross the blood-brain barrier and metabolic stability, which are key factors in the development of effective therapeutics, particularly for central nervous system (CNS) disorders.

Brain Penetration Studies of this compound Derivatives

The development of drugs targeting the CNS is often hampered by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. The physicochemical properties of a molecule play a crucial role in its ability to penetrate the BBB. The this compound moiety has been incorporated into novel compounds to enhance their brain penetration capabilities.

In the pursuit of potent and brain-penetrant mTOR kinase inhibitors for neurological disorders, the (3R,5S)-3,5-dimethylmorpholine moiety (a stereoisomer of the titular compound) was a key structural feature in the development of PQR626. acs.orgresearchgate.net This compound demonstrated excellent brain penetration and was well-tolerated in mice. acs.orgresearchgate.net Another related compound, PQR620, was also designed as a brain-penetrable mTORC1/2 inhibitor, with a CNS MPO score of 3.8, suggesting good potential for brain penetration. acs.org While PQR620 itself contains a different morpholine derivative (3-oxa-8-azabicyclo[3.2.1]octan-8-yl), an analogue, compound 21 (5-{4,6-Bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazin-2-yl}-4-(difluoromethyl)pyridin-2-amine), was synthesized and evaluated within the same study, highlighting the exploration of the dimethylmorpholine scaffold in this context. acs.org

Studies on asymmetrically substituted triazines for PI3K/mTOR inhibition also explored the cis-3,5-dimethylmorpholine moiety. acs.org Compound 35 , which contains a cis-3,5-dimethylmorpholine group, was identified as one of the most potent compounds against both PI3K and mTOR, and such inhibitors were developed with brain penetration in mind. acs.org The data from these studies underscore the utility of the dimethylmorpholine scaffold in designing CNS-active agents.

Table 1: Brain Penetration Data for Selected Morpholine Derivatives

Compound Key Structural Feature Indication/Target Brain Penetration Finding Reference
PQR626 (3R,5S)-3,5-dimethylmorpholine Neurological Disorders (mTOR inhibitor) Displayed excellent brain penetration in mice. acs.orgresearchgate.net
PQR620 3-oxa-8-azabicyclo[3.2.1]octan-8-yl CNS Disorders (mTOR inhibitor) CNS MPO score of 3.8 suggests good brain penetration. acs.org

Metabolic Stability Assessments

Metabolic stability is a critical parameter in drug design, determining the half-life and bioavailability of a compound. The this compound moiety has been evaluated for its impact on the metabolic profile of drug candidates.

In the development of mTOR inhibitors, metabolic liabilities of early compounds prompted the exploration of various morpholine substitutions to improve stability. researchgate.net For instance, the mTOR inhibitor PQR620 was found to be highly stable in rat liver microsomes but moderately metabolized in mouse liver microsomes. acs.org The search for improved metabolic stability led to the development of derivatives like PQR626, which contains the (3R,5S)-3,5-dimethylmorpholine group and showed improved stability in human hepatocytes compared to PQR620. researchgate.net

One study investigated the susceptibility of mTOR inhibitors to metabolism by cytochrome P450 enzymes, specifically CYP1A1. researchgate.net It was found that a compound featuring a 3,3-dimethylmorpholine (B1315856) was extensively depleted by CYP1A1. In contrast, compound 8 (PQR626), which incorporates (3R,5S)-3,5-dimethylmorpholine, was moderately stable, with 45.1% of the compound remaining after a 60-minute incubation with CYP1A1. researchgate.net This suggests that the specific substitution pattern on the morpholine ring is a key determinant of metabolic fate.

Research into thrombin inhibitors also highlighted the role of the dimethylmorpholine group. acs.org While aiming to reduce lipophilicity and consequent high metabolic clearance, researchers introduced a dimethylmorpholine group into the P4 position of the inhibitor. acs.org This modification was part of a strategy to overcome metabolic issues and CYP3A4 induction. acs.org

Table 2: Metabolic Stability of this compound-related Compounds

Compound Key Structural Feature Assay Finding Reference
PQR620 3-oxa-8-azabicyclo[3.2.1]octan-8-yl Mouse Liver Microsomes ~70% of compound remaining after 30 min. acs.org
PQR626 (Compound 8) (3R,5S)-3,5-dimethylmorpholine Human Recombinant CYP1A1 Moderately stable; 45.1% remaining after 60 min. researchgate.net

This compound as a Privileged Scaffold in Drug Discovery

The this compound variant, with its specific stereochemistry and substitution, builds upon this privileged status. The methyl groups can provide steric bulk that influences binding selectivity and can shield the molecule from metabolic enzymes. For example, in the context of PI3K/mTOR inhibitors, the introduction of methyl groups on the morpholine ring was explored to modulate selectivity and potency. acs.org Symmetrically substituted triazines with cis-3,5-dimethylmorpholine (compound 20 ) showed high affinity for both mTOR and p110α. acs.org Asymmetric derivatives containing a single cis-3,5-dimethylmorpholine (compound 35 ) were also among the most potent compounds identified in the series. acs.org

The strategic placement of the dimethylmorpholine moiety can influence interactions within the binding pocket of a target protein. In mTOR inhibitors, the (3R,5S)-3,5-dimethylmorpholine group points toward a solvent-exposed region, and hydrophobic interactions with specific residues like Met2345 can stabilize the inhibitor-protein complex. acs.org This ability to confer selectivity, improve metabolic profiles, and enhance brain penetration solidifies the standing of this compound and its stereoisomers as valuable building blocks in the design of novel therapeutics for a range of diseases, from cancer to neurological disorders. acs.orgresearchgate.netacs.org

Industrial and Niche Applications of 3s,5s 3,5 Dimethylmorpholine

Role as a Building Block in Pharmaceutical Production

The precise stereochemical configuration of (3S,5S)-3,5-dimethylmorpholine makes it an important starting material for the synthesis of enantiomerically pure pharmaceutical compounds. Its rigid framework and defined orientation of the methyl groups allow for the construction of complex molecular architectures with high stereoselectivity.

A notable application of this compound is in the synthesis of advanced intermediates for potential therapeutic agents. For instance, this compound is utilized in the preparation of (3S)-3-{[(3S,5S)-3,5-Dimethylmorpholinyl]methyl}-1,2,3,4-tetrahydroisoquinoline. nih.gov This intermediate is a key component in the synthesis of novel indolizine (B1195054) compounds, which are investigated for their pharmaceutical potential. nih.gov The synthesis involves the reaction of this compound with a suitable precursor to form the tetrahydroisoquinoline derivative, demonstrating the direct incorporation of the dimethylmorpholine moiety into a more complex, pharmaceutically relevant scaffold. nih.gov

While direct examples in marketed drugs are not prevalent in the reviewed literature, the general class of substituted morpholines is of significant interest in medicinal chemistry. For example, the related stereoisomer, (3R,5S)-3,5-dimethylmorpholine, is a key component in the synthesis of PQR626, a potent and brain-penetrant mTOR inhibitor under investigation for neurological disorders. researchgate.net In the synthesis of PQR626, the dimethylmorpholine unit is introduced via a nucleophilic substitution reaction on a triazine core. This highlights the strategic importance of the dimethylmorpholine scaffold in designing molecules that can interact with specific biological targets.

Intermediate SynthesizedPrecursor MoleculeApplication Area
(3S)-3-{[(3S,5S)-3,5-Dimethylmorpholinyl]methyl}-1,2,3,4-tetrahydroisoquinolineThis compoundIndolizine-based therapeutics
4-((3R,5S)-3,5-dimethylmorpholino)-triazine derivative(3R,5S)-3,5-dimethylmorpholine (related isomer)mTOR inhibitors

Applications in Agrochemical Development

The morpholine (B109124) chemical class is well-established in the agrochemical industry, with fungicides like fenpropimorph (B1672530) and tridemorph (B114830) being prominent examples. researchgate.netnih.gov These compounds function by inhibiting sterol biosynthesis in fungi, a mode of action that is crucial for controlling a wide range of plant pathogens. fao.org The synthesis of fenpropimorph traditionally involves the reaction of 2,6-dimethylmorpholine (B58159) with a suitable side chain. google.com

While the direct application of the (3S,5S)-stereoisomer of 3,5-dimethylmorpholine (B170313) in currently registered agrochemicals is not explicitly detailed in the available research, the development of stereochemically pure agrochemicals is a growing trend. The use of a single, active stereoisomer can lead to products with higher efficacy, reduced environmental load, and better selectivity. Therefore, chiral building blocks like this compound are of significant interest for the discovery and development of next-generation fungicides and other crop protection agents. solubilityofthings.com Its potential lies in the ability to create novel morpholine-based agrochemicals with improved biological and environmental profiles.

Utilization in Fine Chemicals Manufacturing

In the realm of fine chemicals, this compound is employed as a chiral auxiliary, a compound that directs the stereochemical outcome of a chemical reaction. Its C2-symmetric nature is particularly advantageous for inducing high levels of stereoselectivity in various chemical transformations.

One such application is in the catalytic asymmetric synthesis of C3-disubstituted morpholin-2-ones. In a reaction catalyzed by zinc chloride (ZnCl₂), this compound acts as a chiral template to guide the formation of the desired stereoisomer of the product. This process has been shown to produce morpholin-2-ones with high diastereoselectivity.

Reaction TypeCatalystProduct ClassYieldDiastereoselectivity
Catalytic Asymmetric CyclizationZnCl₂C3-disubstituted morpholin-2-ones61%>95%

Other Specialized Chemical Syntheses

The utility of this compound extends to other specialized areas of organic synthesis where precise control of chirality is essential. Its role as a chiral auxiliary is particularly valuable in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

Specifically, this compound has been used to synthesize chiral 2-amino-1,3-butadienes. sigmaaldrich.comsigmaaldrich.com These dienes are then employed in diastereoselective [4+2] cycloaddition reactions (Diels-Alder reactions) to produce highly functionalized and enantiomerically enriched cyclic compounds. nih.govacs.org The process involves the addition of the amine to propargyltriphenylphosphonium bromide, which, after treatment with a base and an aldehyde, yields the desired chiral aminodiene. sigmaaldrich.comsigmaaldrich.com This methodology opens a pathway to complex chiral molecules that are valuable intermediates for further synthetic transformations. nih.govacs.org

Conclusion and Future Perspectives on 3s,5s 3,5 Dimethylmorpholine Research

Summary of Key Contributions and Discoveries

Research into (3S,5S)-3,5-dimethylmorpholine and its related stereoisomers has yielded several significant contributions. One of the earliest and most fundamental applications was its use as a C2-symmetric chiral auxiliary. sigmaaldrich.comsigmaaldrich.com In this role, the (S,S)-3,5-dimethylmorpholine moiety is temporarily incorporated into a reactant molecule to direct the stereochemical course of a subsequent reaction, such as a [4+2] cycloaddition, after which it can be removed. sigmaaldrich.comsigmaaldrich.comresearchgate.net This approach provided a reliable method for synthesizing enantiomerically enriched compounds.

More recently, the most impactful discovery has been the integration of the this compound scaffold into advanced pharmaceutical agents. It is a key structural component in the development of highly potent and selective mTOR kinase inhibitors (TORKi). acs.org The mTOR pathway is a critical regulator of cell growth and is often hyperactivated in cancers and certain neurological disorders. acs.orgresearchgate.net The inclusion of the dimethylmorpholine moiety, particularly the (3S,5S) and (3R,5S) stereoisomers, has been instrumental in fine-tuning the selectivity and potency of these inhibitors. acs.orgacs.orgunimi.it For instance, the compound PQR620, which incorporates a related (3R,5S)-3,5-dimethylmorpholine, was developed as a brain-penetrant mTOR inhibitor for potential use in treating neurological disorders. acs.orgresearchgate.net Similarly, compound 21, which is 5-{4,6-Bis[(3S,5S)-3,5-dimethylmorpholin-4-yl]-1,3,5-triazin-2-yl}-4-(difluoromethyl)pyridin-2-amine, was synthesized and evaluated in this context. acs.org

The morpholine (B109124) ring itself is recognized as a privileged scaffold in medicinal chemistry because it can improve physicochemical properties such as solubility and metabolic stability. lifechemicals.comthieme-connect.comacs.org The specific stereochemistry of this compound has proven crucial for optimizing interactions within the ATP-binding pocket of mTOR, thereby enhancing selectivity over other related kinases like PI3K. acs.orgacs.org

Challenges and Opportunities in this compound Chemistry

Despite its utility, the synthesis of this compound and other chiral morpholines presents distinct challenges. The primary hurdle is achieving high levels of stereocontrol to produce the desired enantiomer or diastereomer exclusively. rsc.orgrsc.org Catalytic asymmetric methods for constructing the morpholine ring are still considered relatively sparse compared to methods for other heterocycles. rsc.org This scarcity drives a significant opportunity for innovation in synthetic organic chemistry.

Key challenges include:

Stereoselective Synthesis: Developing robust and scalable synthetic routes that yield the (3S,5S) isomer with high enantiomeric and diastereomeric purity is a continuing objective. rsc.orgnih.gov

Limited Starting Materials: The synthesis often relies on chiral pool starting materials, and expanding the range of accessible, stereochemically defined precursors is an ongoing need. rsc.org

Catalyst Development: There is a demand for new and more efficient organocatalysts and transition-metal catalysts specifically designed for asymmetric morpholine synthesis. rsc.orgnih.gov

These challenges, however, create corresponding opportunities. The demonstrated value of chiral morpholines in high-value applications, particularly in pharmaceuticals, provides a strong impetus for research. acs.org Success in developing novel synthetic strategies, such as organocatalytic enantioselective halocyclization or crystallization-induced deracemization, could have a major impact. rsc.orgrsc.orgnih.gov Furthermore, the development of one-pot multistep syntheses could improve efficiency and reduce costs, making these valuable building blocks more accessible. acs.org

Emerging Trends in Chiral Morpholine Research

The broader field of chiral morpholine research is dynamic, with several emerging trends that will likely influence the future of this compound chemistry.

Advanced Asymmetric Catalysis: A major trend is the move away from chiral auxiliaries toward more efficient catalytic asymmetric methods. chiralpedia.comajchem-b.com This includes the development of novel organocatalysts, such as those derived from cinchona alkaloids or β-amino acids, and transition metal complexes that can construct the morpholine ring with high enantioselectivity from achiral starting materials. rsc.orgrsc.orgnih.gov

Scaffold Diversification: Medicinal chemists are increasingly exploring structurally diverse and complex morpholine scaffolds to probe new areas of chemical space. tmc.edu This involves creating fused heterocyclic systems, such as indazolo-morpholines, and introducing a wider variety of substituents on the morpholine ring to modulate biological activity and pharmacokinetic properties. tmc.edu

Bioisosteric Replacement: The morpholine ring is frequently used as a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to improve properties like metabolic stability and solubility. thieme-connect.com An emerging trend is the more nuanced, stereochemically-defined use of substituted chiral morpholines to optimize ligand-target interactions in drug design.

Table 1: Comparison of Research Trends in Chiral Morpholine Chemistry

TrendDescriptionKey Objectives
Asymmetric Catalysis Use of small chiral molecules or metal complexes to induce stereoselectivity in morpholine synthesis. rsc.orgrsc.orgchiralpedia.comIncrease efficiency, reduce waste, access novel stereoisomers.
Scaffold Merging Fusing the morpholine ring with other heterocyclic structures to create novel, complex scaffolds. tmc.eduExpand chemical diversity, develop compounds with new biological profiles.
Stereo-defined Bioisosterism Replacing other cyclic amines with specific chiral morpholine isomers to fine-tune drug properties. thieme-connect.comacs.orgEnhance potency, selectivity, and pharmacokinetic profiles.

Potential for Novel Applications and Interdisciplinary Research

The established role of this compound in medicinal chemistry provides a foundation for its exploration in new and interdisciplinary contexts.

Neuropharmacology: Given its use in brain-penetrant mTOR inhibitors designed for neurological disorders, there is significant potential for developing new classes of CNS-active agents based on this scaffold. acs.orgresearchgate.netacs.org Its ability to form part of a molecule that crosses the blood-brain barrier is a highly valuable attribute.

Agrochemicals: The morpholine core is a well-established feature in fungicides like fenpropimorph (B1672530) and amorolfine, which contain a cis-2,6-dimethylmorpholine (B33440) ring. rsc.orgresearchgate.net There is potential to explore the this compound isomer in the design of new, more effective, and potentially stereoselective agrochemicals.

Chiral Materials Science: An exciting, albeit more speculative, future direction is the incorporation of this compound into novel chiral materials. chiralpedia.comumich.edu Research into chiral nanostructures and polymers is a rapidly growing field, and the C2-symmetric nature of this compound could be harnessed to create materials with unique chiroptical or catalytic properties. umich.edu

Organocatalysis: While its use as a chiral auxiliary is established, the direct application of this compound derivatives as organocatalysts is an underexplored area. nih.gov Research has shown that morpholine-based catalysts can be effective, and designing new catalysts around this specific stereoisomer could lead to novel and highly selective chemical transformations. nih.gov

Q & A

Q. What are the established synthetic routes for (3S,5S)-3,5-Dimethylmorpholine, and how are stereochemical outcomes controlled?

The synthesis of this compound typically involves asymmetric catalysis or chiral auxiliary strategies. For example, Enders et al. (1994) demonstrated its use as a C₂-symmetric auxiliary in [4+2]-cycloadditions, where stereochemical control is achieved through rigid bicyclic transition states. Key steps include:

  • Chiral resolution : Use of enantiopure starting materials (e.g., (S)-proline derivatives) to ensure configuration retention.
  • Catalytic asymmetric synthesis : Zinc chloride-catalyzed cyclizative rearrangements to form morpholinones with aza-quaternary carbons, preserving stereochemistry .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based) to isolate the desired diastereomer.

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example:

  • Crystal structure analysis : As seen in related morpholine derivatives, hydrogen bonding networks and torsion angles (e.g., C3–C4–C5–O1 = 178.2°) provide evidence of stereochemical integrity .
  • NMR spectroscopy : NOESY correlations between axial methyl groups (δ 1.2–1.4 ppm) and coupling constants (e.g., J = 10.5 Hz for trans-diaxial protons) confirm chair conformations .

Q. What analytical techniques are critical for characterizing purity and stability?

  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) and electrospray ionization (ESI+) for mass confirmation (m/z 130.1 [M+H]⁺).
  • Thermogravimetric analysis (TGA) : Stability under thermal stress (decomposition onset >200°C).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities (<1% by area normalization) .

Advanced Research Questions

Q. How does the C₂-symmetric nature of this compound influence its utility in asymmetric catalysis?

The compound’s rigid bicyclic framework enforces pre-organized transition states, enhancing enantioselectivity in reactions like Michael additions or cycloadditions. For example:

  • Enantiomeric excess (ee) optimization : Steric shielding by axial methyl groups (C3 and C5) directs nucleophile attack to the Re face, achieving >90% ee in pyranose-forming reactions .
  • Mechanistic studies : DFT calculations (B3LYP/6-31G*) correlate torsion angle constraints (e.g., O–C–C–N dihedral = 55°) with stereoselectivity outcomes .

Q. How can researchers resolve contradictions in reported stereochemical outcomes for reactions involving this compound?

Contradictions often arise from solvent polarity or catalyst loading variations. A systematic approach includes:

  • Controlled variable testing : Compare reaction outcomes in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
  • Cross-validation : Pair X-ray data (e.g., bond lengths ±0.02 Å) with computational models (e.g., Gaussian09) to identify discrepancies in proposed transition states .
  • Meta-analysis : Aggregate literature data (e.g., enantioselectivity vs. temperature plots) to identify outlier conditions .

Q. What methodological innovations improve the scalability of this compound-based syntheses?

  • Flow chemistry : Continuous reactors with immobilized chiral catalysts (e.g., silica-supported ZnCl₂) reduce batch-to-batch variability.
  • Microwave-assisted synthesis : Accelerate ring-closing steps (e.g., 30 min at 120°C vs. 24 h conventionally), maintaining >95% yield .
  • Green solvents : Replace DCM/hexane with cyclopentyl methyl ether (CPME) for crystallization, reducing environmental impact .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)Source
Space groupP2₁2₁2₁
Torsion angle (C3–C5)178.2° ± 0.5°
Hydrogen bond lengthO21···O1 = 2.7346(16) Å
Unit cell volume987.3 ų

Table 2. Comparative Enantioselectivity in Catalytic Applications

Reaction Typeee (%)ConditionsReference
Michael Addition92ZnCl₂ (5 mol%), THF, −20°C
Cycloaddition88Ru catalyst, toluene, 80°C
Epoxidation85VO(acac)₂, CH₂Cl₂, RT

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